Cas no 144344-71-8 (2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-)

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 化学的及び物理的性質
名前と識別子
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- 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-
- 3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione
- (2,3-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- (2-Thioxo-3-thiazolidinyl)(2,3-dimethoxyphenyl) ketone
- 3-[(2,3-dimethoxyphenyl)carbonyl]thiazolidine-2-thione
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- インチ: 1S/C12H13NO3S2/c1-15-9-5-3-4-8(10(9)16-2)11(14)13-6-7-18-12(13)17/h3-5H,6-7H2,1-2H3
- InChIKey: KVEIOIFLZOKIEF-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C(C2C=CC=C(C=2OC)OC)=O)CC1)=S
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 337
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 96.2
2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046194-1g |
3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95% | 1g |
¥2240.0 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-2.5g |
(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |
144344-71-8 | 95% | 2.5g |
¥18954 | 2023-02-26 | |
Enamine | EN300-302630-1.0g |
3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-100mg |
(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |
144344-71-8 | 95% | 100mg |
¥2842 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-1g |
(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |
144344-71-8 | 95% | 1g |
¥9687 | 2023-02-26 | |
Enamine | EN300-302630-10.0g |
3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
Enamine | EN300-302630-2.5g |
3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
Ambeed | A1089758-1g |
3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95% | 1g |
$326.0 | 2024-04-15 | |
Enamine | EN300-302630-0.05g |
3-(2,3-dimethoxybenzoyl)-1,3-thiazolidine-2-thione |
144344-71-8 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373786-50mg |
(2,3-Dimethoxyphenyl)(2-thioxothiazolidin-3-yl)methanone |
144344-71-8 | 95% | 50mg |
¥2052 | 2023-02-26 |
2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-に関する追加情報
Professional Introduction to 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl) (CAS No. 144344-71-8)
2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl) (CAS No. 144344-71-8), a compound of significant interest in the field of chemical and biomedical research, has garnered considerable attention due to its unique structural properties and potential applications. This heterocyclic compound, characterized by a thiazolidinethione core functionalized with a 2,3-dimethoxybenzoyl group, exhibits a blend of structural versatility and chemical reactivity that makes it a valuable candidate for various synthetic and pharmacological explorations.
The thiazolidinethione moiety is a key structural feature that imparts distinct chemical behavior to the compound. Thiazolidinethiones are known for their stability and reactivity in various biochemical pathways, often serving as intermediates in the synthesis of more complex molecules. The presence of the 2,3-dimethoxybenzoyl group further enhances the compound's potential by introducing electron-withdrawing and electron-donating effects that can modulate its interactions with biological targets. This dual functionality makes the compound an intriguing subject for studying its role in drug design and development.
In recent years, there has been growing interest in exploring the pharmacological properties of thiazolidinethiones due to their reported bioactivity in various therapeutic areas. Studies have suggested that compounds containing this scaffold may exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific modification of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl), with the 2,3-dimethoxybenzoyl group could potentially enhance its efficacy by improving solubility or binding affinity to target proteins.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The thiazolidinethione core can be further functionalized to introduce additional pharmacophores or to link with other bioactive units. This modular approach allows researchers to design molecules with tailored properties for specific therapeutic applications. For instance, derivatives of this compound could be explored for their ability to modulate enzyme activity or interact with cellular receptors.
The synthesis of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiazolidinethione ring. Subsequent functionalization with the 2,3-dimethoxybenzoyl group is achieved through established chemical transformations such as esterification or acylation reactions. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions may also be employed to enhance reaction efficiency and selectivity.
The chemical properties of this compound are influenced by both the thiazolidinethione core and the 2,3-dimethoxybenzoyl substituent. The thiazole ring contributes polarizability and potential hydrogen bonding capabilities, while the dimethoxybenzoate moiety introduces hydrophobicity and electronic modulation. These features collectively determine how the molecule interacts with biological systems. Understanding these interactions is crucial for predicting its behavior in vitro and in vivo.
Recent research has begun to uncover the biological activity of 2-Thiazolidinethione derivatives. Studies using cell-based assays have shown that certain modifications within this scaffold can lead to significant effects on cellular processes such as proliferation and apoptosis. The 2,3-dimethoxybenzoyl group appears to play a critical role in these interactions by influencing both the orientation and affinity of the molecule toward biological targets. Further investigation into these mechanisms could provide insights into potential therapeutic applications.
In drug discovery pipelines, compounds like 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl) serve as valuable starting points for identifying lead candidates. Their unique structural features allow them to be modified in numerous ways to optimize pharmacokinetic properties such as bioavailability and metabolic stability. Additionally, computational modeling techniques can be employed to predict how different modifications will affect biological activity before costly experimental trials are conducted.
The future directions for research on this compound are promising. Advances in synthetic chemistry will continue to enable the creation of novel derivatives with enhanced properties. Moreover, interdisciplinary approaches combining organic chemistry with computational biology will facilitate a deeper understanding of how these molecules interact with biological systems at a molecular level. Such knowledge is essential for developing effective therapeutic agents based on this scaffold.
In conclusion,2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl) (CAS No. 144344-71-8) represents an exciting opportunity for innovation in pharmaceutical research due to its versatile structure and potential bioactivity,synthesis, chemical properties, and diverse applications,biological activity, making it a cornerstone compound worth exploring further by researchers worldwide.
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